

An In-depth Technical Guide to Mifepristone Metabolism Pathways

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Compound of Interest

Compound Name: 22-Hydroxy Mifepristone-d6

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This technical guide provides a comprehensive overview of the metabolic pathways of mifepristone (RU-486), intended for researchers, scientists, and drug development professionals. The guide details the enzymatic processes, resulting metabolites, and experimental methodologies used to elucidate these pathways.

Introduction

Mifepristone is a synthetic steroid that acts as a progesterone and glucocorticoid receptor antagonist.[1] Its clinical applications include medical termination of pregnancy and management of hyperglycemia in Cushing's syndrome.[1] The efficacy and safety of mifepristone are influenced by its metabolic fate in the body. Understanding the pathways of its biotransformation is crucial for optimizing therapeutic regimens and predicting potential drug-drug interactions.

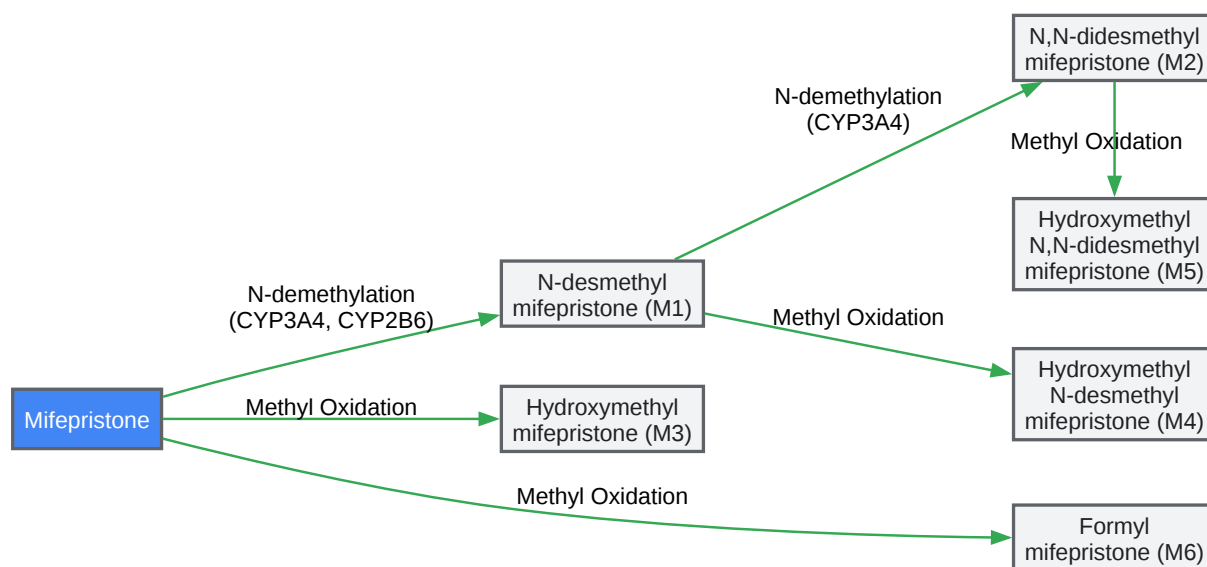
Metabolic Pathways of Mifepristone

Mifepristone undergoes extensive hepatic metabolism primarily through two main pathways: N-demethylation and hydroxylation.[2][3] These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved.[2][4] Other CYP isoforms, including CYP2C8, CYP2C9, and CYP2B6, also contribute to its metabolism. The primary metabolites retain biological activity, contributing to the overall pharmacological effect.[2]

The major metabolites identified are:

- N-desmethyl mifepristone (M1)
- N,N-didesmethyl mifepristone (M2)
- Hydroxymethyl mifepristone (M3)
- Hydroxymethyl N-desmethyl mifepristone (M4)
- Hydroxymethyl N,N-didesmethyl mifepristone (M5)
- Formyl mifepristone (M6)[3][5]

Below is a diagram illustrating the primary metabolic pathways of mifepristone.



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Primary metabolic pathways of mifepristone.

Quantitative Analysis of Mifepristone Metabolism

The formation of mifepristone metabolites has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data from studies using human liver microsomes and clinical pharmacokinetic studies.

Table 1: In Vitro Metabolism of Mifepristone in Human Hepatic S9 Fractions[3]

Compound	Percentage of Sample
Unchanged Mifepristone	~65%
N-desmethyl mifepristone (M1)	~16%
N,N-didesmethyl mifepristone (M2)	< 5%

Table 2: Kinetic Parameters of Mifepristone Metabolism in Human Liver Microsomes[4]

Metabolic Pathway	Apparent Km (μM)	Vmax (pmol/min/mg protein)
N-demethylation	10.6 ± 3.8	4920 ± 1340
Hydroxylation	9.9 ± 3.5	610 ± 260

Table 3: Pharmacokinetic Parameters of Mifepristone and its Metabolites in Humans[6]

Compound	Concentration in Maternal Blood (ng/mL)
Mifepristone	557.4
N-desmethyl-mifepristone	638.7
22-OH-mifepristone	176.9
N,N-didesmethyl-mifepristone	144.5
N-desmethyl-hydroxy-mifepristone	Qualitatively detected

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of mifepristone in human liver microsomes.

Objective: To determine the rate of disappearance of mifepristone and the formation of its metabolites in the presence of human liver microsomes.

Materials:

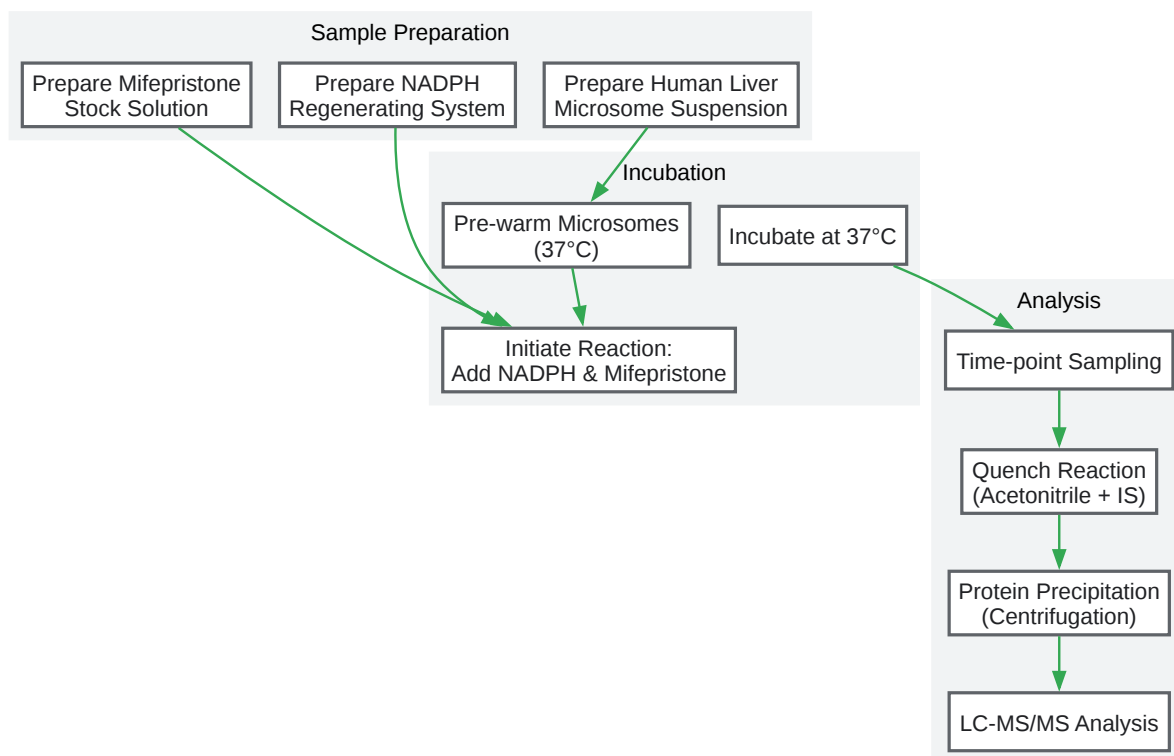
- Human liver microsomes (HLMs)
- Mifepristone
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (for quenching)
- Internal standard for LC-MS/MS analysis

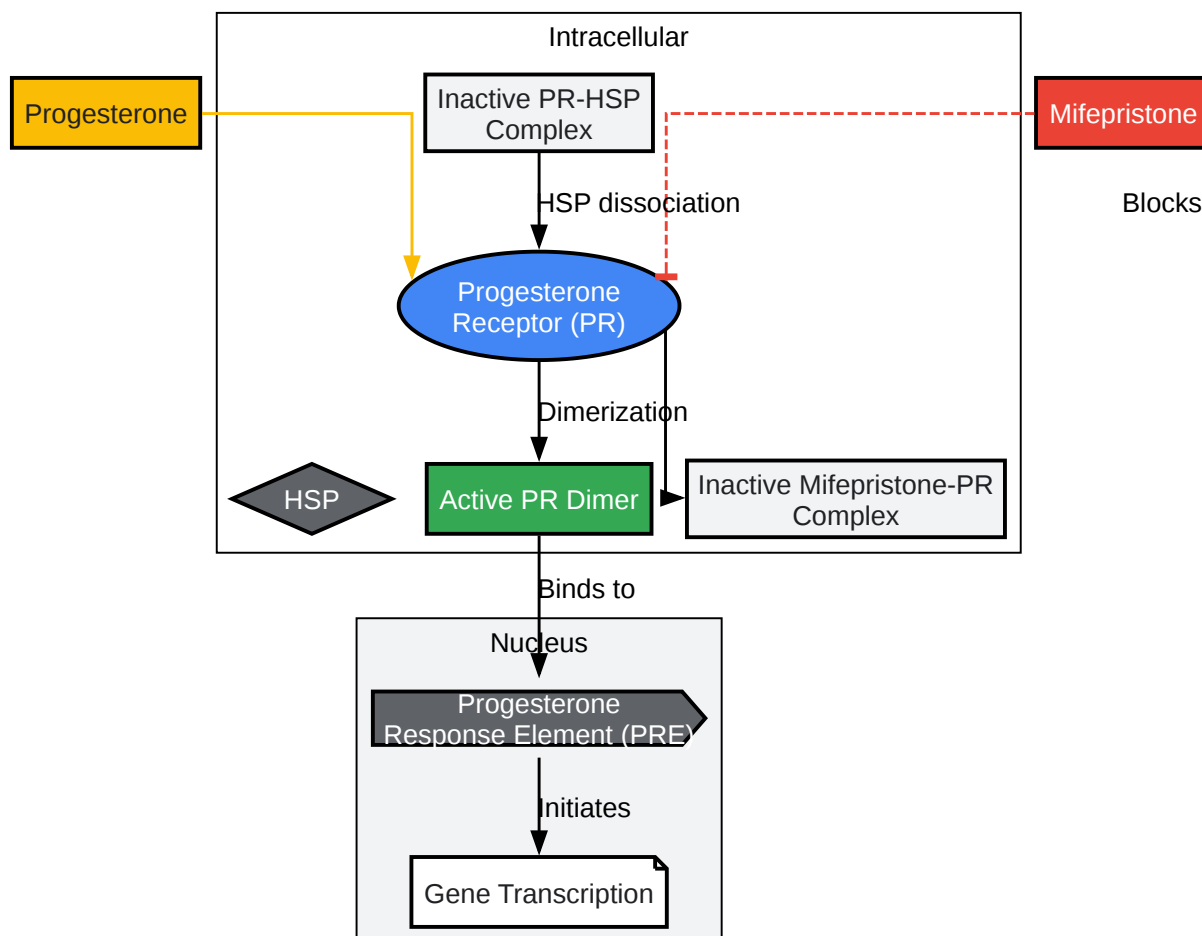
Procedure:

- Prepare a stock solution of mifepristone in a suitable organic solvent (e.g., methanol or DMSO).
- Pre-warm a suspension of human liver microsomes in phosphate buffer at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system and mifepristone to the microsome suspension.
- Incubate the reaction mixture at 37°C with gentle shaking.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

- Quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the presence of mifepristone and its metabolites using a validated LC-MS/MS method.

The following diagram illustrates a typical experimental workflow for an in vitro metabolism study.





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